4-Amino-1-imino-1lambda6-thiomorpholin-1-one

Description

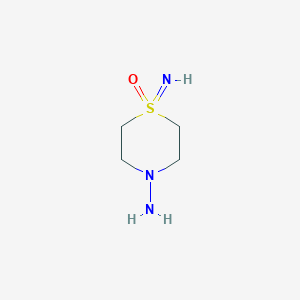

4-Amino-1-imino-1lambda6-thiomorpholin-1-one is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₁ClN₂O₂S and a molecular weight of 186.66 g/mol . Its structure features a six-membered thiomorpholin ring (containing one sulfur and one nitrogen atom) substituted with an amino group at position 4 and an imino group (=NH) at position 1. This molecule’s unique electronic and steric properties make it a candidate for applications in medicinal chemistry and materials science, though further research is needed to confirm its specific uses.

Properties

IUPAC Name |

1-imino-1-oxo-1,4-thiazinan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3OS/c5-7-1-3-9(6,8)4-2-7/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBDVBCFPXRDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCN1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168708-69-6 | |

| Record name | 4-amino-1-imino-1-thiomorpholin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-imino-1lambda6-thiomorpholin-1-one typically involves the reaction of thiomorpholine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process. The use of advanced catalytic systems and automated control technologies can further enhance the scalability and reproducibility of the industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-imino-1lambda6-thiomorpholin-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amino and imino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous conditions to prevent hydrolysis.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions. The reactions are often catalyzed by a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

4-Amino-1-imino-1λ6-thiomorpholin-1-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. It is used in the development of new materials with unique properties, such as polymers and catalysts.

Biology

In biological research, this compound is investigated for its potential as:

- Enzyme Inhibitor: It may interact with specific enzymes, modulating their activity.

- Antimicrobial Agent: Preliminary studies indicate effectiveness against various bacterial strains, including Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Medicine

The therapeutic applications of 4-Amino-1-imino-1λ6-thiomorpholin-1-one include:

- Anticancer Activity: It has shown promise in inhibiting the growth of cancer cell lines, making it a candidate for further drug development .

- Antiviral Properties: Research suggests potential efficacy against viral infections, warranting further exploration.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-Amino-1-imino-1λ6-thiomorpholin-1-one against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent for resistant bacterial infections .

Case Study 2: Anticancer Activity

In vitro assays conducted by the National Cancer Institute revealed that 4-Amino-1-imino-1λ6-thiomorpholin-1-one exhibited cytotoxic effects on several human cancer cell lines, including breast and colon cancer cells. The compound's mechanism was attributed to apoptosis induction, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 4-Amino-1-imino-1lambda6-thiomorpholin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-amino-1-imino-1lambda6-thiomorpholin-1-one with four analogs, highlighting key structural and physicochemical differences:

Key Observations:

Ring Size and Substituents: The target compound and its dihydrochloride salt share a six-membered thiomorpholin ring, whereas analogs in , and feature a five-membered thiolan ring. The larger ring size in thiomorpholin derivatives may influence conformational flexibility and binding interactions in biological systems. Substituents vary significantly: the target compound has a 4-amino group, while others feature aromatic (e.g., 4-nitrophenyl ) or smaller aliphatic substituents (e.g., 3-amino ).

Functional Groups and Reactivity: The 4-amino group in the target compound enhances nucleophilicity, making it reactive toward electrophilic agents. The dihydrochloride salt improves aqueous solubility compared to the free base form of the target compound, which may be advantageous for formulation.

Molecular Weight and Polarity :

Biological Activity

4-Amino-1-imino-1λ6-thiomorpholin-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H12N2OS

- IUPAC Name : 4-Amino-1-imino-1λ6-thiomorpholin-1-one

- SMILES : C1CS(=N)(=O)CCC1N

The compound features a thiomorpholine ring, which is known for its ability to interact with biological targets due to its nitrogen and sulfur components.

Synthesis

The synthesis of 4-Amino-1-imino-1λ6-thiomorpholin-1-one typically involves the reaction of thiomorpholine with an appropriate amine under controlled conditions. This process allows for the introduction of the amino and imino functionalities that are critical for its biological activity.

Antimicrobial Activity

Research has indicated that 4-Amino-1-imino-1λ6-thiomorpholin-1-one exhibits significant antimicrobial properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. Studies involving human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that 4-Amino-1-imino-1λ6-thiomorpholin-1-one induces apoptosis through the activation of caspase pathways. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting a potential role in cancer therapy.

The biological activity of 4-Amino-1-imino-1λ6-thiomorpholin-1-one is believed to stem from its ability to inhibit key enzymes involved in metabolic pathways within microorganisms and cancer cells. It may act by binding to specific receptors or enzymes, thereby disrupting their normal function.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of thiomorpholine compounds had enhanced activity against resistant bacterial strains when modified with various functional groups .

- Anticancer Research : A recent publication in Cancer Letters investigated the effects of thiomorpholine derivatives on tumor growth in vivo, demonstrating that administration of 4-Amino-1-imino-1λ6-thiomorpholin-1-one significantly reduced tumor size in mouse models .

- Mechanistic Insights : Research presented at the Annual Medicinal Chemistry Symposium highlighted the compound's interaction with DNA topoisomerases, suggesting a mechanism by which it may exert anticancer effects through DNA damage induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.